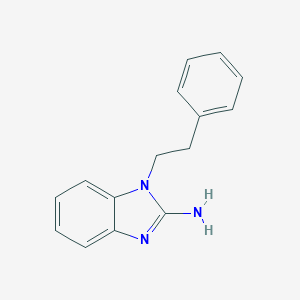
3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-phenyl group and an ethanesulfonyl group attached to the triazole ring.
Vorbereitungsmethoden
The synthesis of 3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzonitrile and ethanesulfonyl chloride.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine hydrate and the appropriate nitrile compound.
Substitution Reaction: The ethanesulfonyl group is introduced through a substitution reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Analyse Chemischer Reaktionen
3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives showing promising cytotoxic activity against cancer cell lines.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-(4-chlorophenyl)-1-(ethylsulfonyl)-1H-1,2,4-triazol-5-ylamine can be compared with other triazole derivatives, such as:
5-(4-Chloro-phenyl)-4H-1,2,4-triazol-3-ylamine: This compound lacks the ethanesulfonyl group and has different biological activities.
5-(4-Chloro-phenyl)-1,2,4-triazole-3-thiol: This derivative contains a thiol group instead of an amine group, leading to different reactivity and applications.
5-(4-Chloro-phenyl)-1,2,4-triazole-3-carboxylic acid:
Eigenschaften
Molekularformel |
C10H11ClN4O2S |
|---|---|
Molekulargewicht |
286.74g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2-ethylsulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4O2S/c1-2-18(16,17)15-10(12)13-9(14-15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
CZIBZRUBEIUMRP-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Kanonische SMILES |
CCS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Benzylamino)ethyl]-4-chlorophenol](/img/structure/B379331.png)
![4-Chloro-2-[1-(4-chloroanilino)ethyl]phenol](/img/structure/B379333.png)

![5-methoxy-2-[(2-phenylethyl)sulfanyl]-1H-benzimidazole](/img/structure/B379337.png)

![7-(4-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B379341.png)
![1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379342.png)

![5-(4-Chlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379344.png)
![5-(4-Bromophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379347.png)
![7-(2-Furyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379348.png)
![5-(3,4-Dichlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379350.png)
![N,N-dimethyl-N-[4-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl]amine](/img/structure/B379351.png)
![8,9-Diphenyl-2-(2-pyridinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379354.png)
